REACTION_CXSMILES
|
[CH3:1][C@H:2]([NH:11][CH3:12])[C@@H:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:13](OC(=O)CCCCC)(=O)[CH2:14]CCCC.[O:28]1[CH2:32][CH2:31][CH2:30][CH2:29]1>>[OH:10][CH:3]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH:2]([N:11]([CH3:12])[C:32](=[O:28])[CH2:31][CH2:30][CH2:29][CH2:13][CH3:14])[CH3:1]
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Name
|
(+)-pseudoephedrine
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
55.51 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OC(CCCCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in a 23° C. water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry 2 L round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated sodium bicarbonate (300 mL)
|
Type
|
CUSTOM
|
Details
|
Volatile components were removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted from water (500 mL) with ethyl acetate (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a white solid was obtained
|
Type
|
CUSTOM
|
Details
|
which was recrystallized from 1:1 ether/hexanes (200 mL)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)N(C(CCCCC)=O)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.2 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |